molecular formula C22H30N2O3S B2877015 Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate CAS No. 2460763-60-2

Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate

Cat. No.: B2877015
CAS No.: 2460763-60-2
M. Wt: 402.55
InChI Key: HZAILNRENIMJOK-JXMROGBWSA-N
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Description

Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate is a structurally complex organic compound featuring a benzo[b][1,4]thiazine core fused with a partially hydrogenated bicyclic system. The molecule includes an acetylated amino group and a phenylpentenoyl ester moiety, contributing to its unique stereoelectronic properties. Crystallographic tools like SHELXL and SHELXT are critical for resolving its 3D conformation and intermolecular interactions .

Properties

IUPAC Name

methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-27-22(26)18(11-7-10-17-8-3-2-4-9-17)23-21(25)16-24-14-15-28-20-13-6-5-12-19(20)24/h2-4,7-10,18-20H,5-6,11-16H2,1H3,(H,23,25)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAILNRENIMJOK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=CC1=CC=CC=C1)NC(=O)CN2CCSC3C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(C/C=C/C1=CC=CC=C1)NC(=O)CN2CCSC3C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's structure is characterized by a thiazine ring fused with an octahydrobenzo[b][1,4]thiazine moiety. The presence of these heterocyclic structures is often linked to various pharmacological activities.

1. Antimicrobial Activity

Research indicates that thiazine derivatives exhibit notable antimicrobial properties. For instance:

  • In vitro studies have shown that compounds similar to this compound demonstrate significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
PathogenInhibition Zone (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa17

2. Anticancer Activity

The anticancer potential of thiazine derivatives has been explored in several studies:

  • MTT assays conducted on various cancer cell lines revealed that this compound exhibited cytotoxicity against breast cancer cells (Bcap-37) and other tumor cell lines .
Cell LineIC50 (µM)Reference
Bcap-3712.5
MCF715.0

3. Anti-inflammatory Activity

Thiazine derivatives have also shown promise in reducing inflammation:

  • Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines in vitro. The specific mechanism involves the downregulation of NF-kB signaling pathways .

Case Studies

A series of case studies have demonstrated the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A comparative study involving multiple thiazine derivatives showed that those with electron-donating groups at specific positions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Evaluation : In a controlled trial involving animal models with induced tumors treated with the compound showed a significant reduction in tumor size compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core motifs: benzothiazine derivatives , peptidomimetics , and phenyl-substituted esters . Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Class Core Structure Functional Groups Crystallographic Features Biological Relevance
Target Compound Octahydrobenzo[b][1,4]thiazine Acetylated amino, phenylpentenoyl Hydrogen-bonded networks (N–H···O/S) Underexplored; potential kinase inhibition
Salternamide E (Marine Derivative) Macrolide-polyketide hybrid Lactone, hydroxyl, methyl branches LC/MS prioritization for bioactivity Anticancer, antimicrobial activities
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Chlorophenyl, thiocarbonohydrazide N–H···S/O hydrogen bonds, hexameric assembly Antifungal, coordination chemistry
SHELX-refined Small Molecules Variable (e.g., organometallics) Dependent on synthesis High-resolution refinement (R < 0.05) Basis for drug design pipelines

Key Findings from Comparative Analysis

Structural Complexity : The target compound’s octahydrobenzo[b][1,4]thiazine core distinguishes it from simpler heterocycles like triazoles or macrolides. Its partial saturation may enhance conformational stability compared to fully aromatic systems .

Synthetic Accessibility : Unlike marine-derived salternamides (which require complex biosynthetic pathways), the target compound can be synthesized via stepwise amidation/esterification, as inferred from methods in .

Crystallographic Refinement : SHELXL’s robust refinement algorithms are essential for resolving the compound’s stereochemistry, particularly its (E)-configured double bond and hydrogen-bonding patterns .

Biological Potential: While salternamide E and triazole-thione derivatives have demonstrated antimicrobial activity, the target compound’s bioactivity remains uncharacterized. Its structural resemblance to kinase inhibitors (e.g., imatinib analogs) warrants further investigation .

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